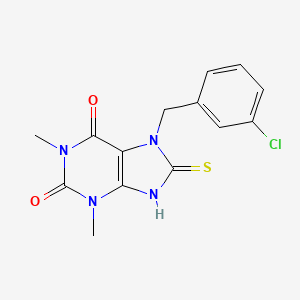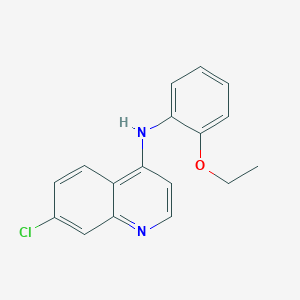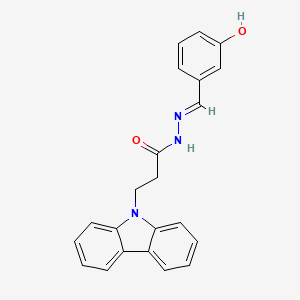
2-(4-nitrophenyl)-4-(1-pyrrolidinyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Quinazoline derivatives, including “2-(4-nitrophenyl)-4-(1-pyrrolidinyl)quinazoline,” are typically synthesized through multi-step chemical processes involving substitution and cyclization reactions. A common approach for synthesizing these derivatives involves starting from readily available raw materials or intermediates, followed by a series of chemical reactions that introduce the desired functional groups into the quinazoline core. Techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies are used to confirm the structure of the synthesized compounds (Ren et al., 2021).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be elucidated using single crystal X-ray diffraction (XRD), which provides precise information about the arrangement of atoms within the molecule. Further insights into the molecular structure can be obtained through density functional theory (DFT) calculations, comparing the theoretical data with XRD values to confirm the molecular geometry, electrostatic potential, and frontier molecular orbitals (Ren et al., 2021).
Chemical Reactions and Properties
Quinazoline derivatives participate in various chemical reactions, reflecting their rich chemical reactivity. These reactions include but are not limited to, nucleophilic addition reactions, cyclization, and dehydrogenation steps. The functional groups present in the derivatives, such as the nitro and pyrrolidinyl groups, play a crucial role in determining their chemical properties and reactivity towards different reagents and conditions.
Physical Properties Analysis
The physical properties of “this compound” and similar compounds, including solubility, melting point, and crystal structure, can be significantly influenced by the nature of the substituents and the overall molecular architecture. These properties are essential for understanding the compound's behavior in different environments and potential applications in various fields.
Chemical Properties Analysis
The chemical properties of quinazoline derivatives are characterized by their reactivity towards various chemical agents and conditions. The presence of functional groups such as nitro and pyrrolidinyl influences the compound's acidity, basicity, nucleophilicity, and electrophilicity. These properties determine the compound's role in chemical reactions, including its potential as a catalyst, reactant, or intermediate in organic synthesis.
- (Ren et al., 2021): Describes the synthesis, crystal structure, and DFT study of a closely related quinazolinone derivative, highlighting the methodologies applicable to the synthesis and analysis of quinazoline derivatives.
Aplicaciones Científicas De Investigación
Optoelectronic Applications
Quinazoline derivatives, including compounds like 2-(4-nitrophenyl)-4-(1-pyrrolidinyl)quinazoline, have been extensively researched for their applications in optoelectronic materials. These compounds have been incorporated into π-extended conjugated systems to create novel materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs. Additionally, quinazoline derivatives are of great interest for their potential in nonlinear optical materials and colorimetric pH sensors. The electroluminescent properties of aryl(hetaryl)substituted quinazolines with π-extended conjugated systems are particularly important for these applications. Moreover, pyrimidine derivatives bearing phenylacridine or phenylphenoxazine fragments have shown promise as thermally activated delayed fluorescence emitters, highlighting the versatility of quinazoline derivatives in optoelectronic applications (Lipunova et al., 2018).
Synthetic Approaches
The synthesis of quinazoline derivatives, including this compound, has been a subject of significant interest due to their broad spectrum of applications. Novel synthesis methods have been developed, such as the copper-catalyzed reaction of aniline-derived benzamidines, to produce quinazoline derivatives efficiently. These synthetic approaches enable the creation of compounds with potential applications in various fields, including medicinal chemistry and material science (Ohta et al., 2010).
Antibacterial Activity
Some new chalcone and pyrimidine derivatives, including structures related to this compound, have been synthesized and tested for their antibacterial activities against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The exploration of quinazoline derivatives for antibacterial applications showcases the potential of these compounds in contributing to the development of new antibacterial agents (Mistry & Desai, 2005).
Molecular Structure and DFT Studies
The detailed study of the molecular structure of quinazoline derivatives, including this compound, has been conducted through techniques such as single crystal X-ray diffraction and density functional theory (DFT). These studies not only provide insights into the structural characteristics of these compounds but also contribute to understanding their electronic properties and potential applications in various fields, such as in the design of new materials or as active pharmaceutical ingredients (Ren et al., 2021).
Propiedades
IUPAC Name |
2-(4-nitrophenyl)-4-pyrrolidin-1-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-22(24)14-9-7-13(8-10-14)17-19-16-6-2-1-5-15(16)18(20-17)21-11-3-4-12-21/h1-2,5-10H,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIOPNRUZUDXTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-morpholinylcarbonyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5508606.png)
![5-methyl-N-(2-methyl-5-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5508614.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5508635.png)




![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5508666.png)


![(1R*,5R*)-N,N-dimethyl-6-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5508677.png)
![(3R*,4R*)-1-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5508688.png)

![2-methoxy-4-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}phenyl 4-fluorobenzoate](/img/structure/B5508698.png)